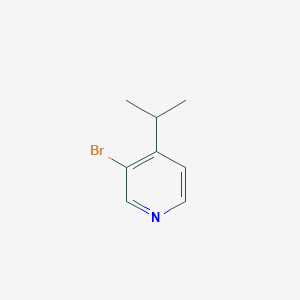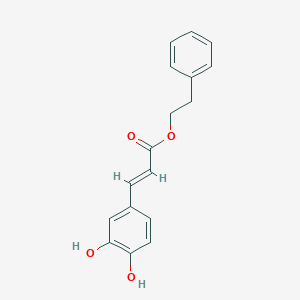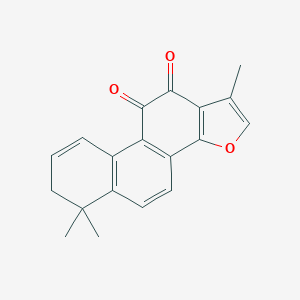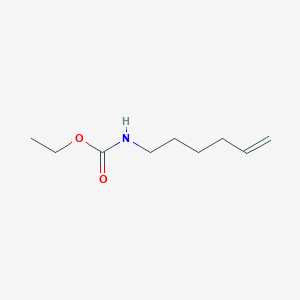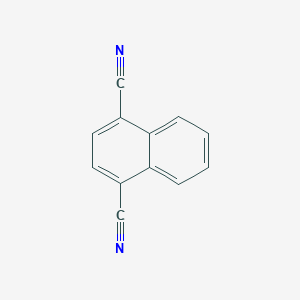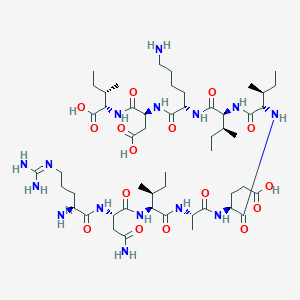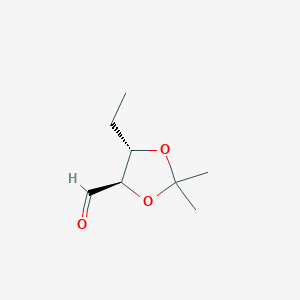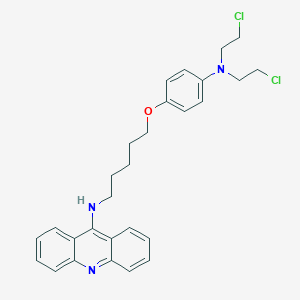
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-, also known as AC-5, is a synthetic compound that has been developed for scientific research purposes. It is a member of the acridine family of compounds, which have been shown to have a range of biological activities. AC-5 has been studied for its potential as an anticancer agent, and its mechanism of action and physiological effects have been investigated extensively.
Mechanism Of Action
The mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase II activity. These actions lead to DNA damage and cell death in cancer cells. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate DNA damage response pathways. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One advantage of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-. One area of interest is the development of more efficient synthesis methods for 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its derivatives. Another area of interest is the investigation of the potential of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a combination therapy with other anticancer agents. In addition, further research is needed to understand the mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its effects on cancer stem cells. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a cancer therapy.
Synthesis Methods
The synthesis of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is a multi-step process that involves the reaction of several different chemical compounds. The starting material for the synthesis is 9-aminoacridine, which is reacted with 5-bromo-1-pentanol to produce a bromoalkyl derivative. This derivative is then reacted with 4-(bis(2-chloroethyl)amino)phenol to produce the final product, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-.
Scientific Research Applications
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have activity against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
properties
CAS RN |
125173-74-2 |
|---|---|
Product Name |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
Molecular Formula |
C28H31Cl2N3O |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[5-[4-[bis(2-chloroethyl)amino]phenoxy]pentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3O/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
InChI Key |
NIZDVIQCEKPWHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
Other CAS RN |
125173-74-2 |
synonyms |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



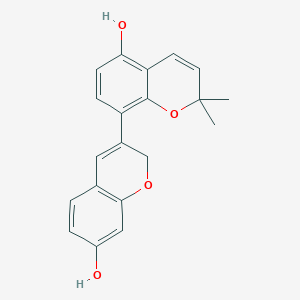
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
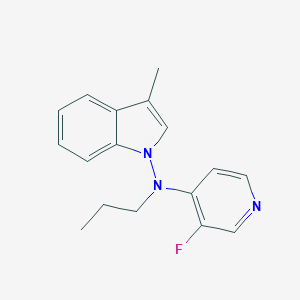
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)


